molecular formula C19H12F3N3O3S B2464234 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 851130-26-2

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2464234
CAS No.: 851130-26-2
M. Wt: 419.38
InChI Key: PEOPEVLILBYEKZ-UHFFFAOYSA-N
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Description

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidine core, which is a fused heterocyclic system, and is further functionalized with a thioether linkage and a trifluoromethoxy-substituted phenyl group.

Preparation Methods

The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound’s properties might be useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar compounds to 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide include other benzofuro[3,2-d]pyrimidine derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its combination of a benzofuro[3,2-d]pyrimidine core with a thioether linkage and a trifluoromethoxy-substituted phenyl group, which imparts distinct chemical and biological properties.

Biological Activity

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that combines benzofuran and pyrimidine moieties, which are known for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets within cells. The benzofuran and pyrimidine rings facilitate binding to various enzymes and receptors, potentially leading to inhibition of their activity. This inhibition can disrupt critical cellular processes, resulting in therapeutic effects such as:

  • Anti-inflammatory activity : By inhibiting pro-inflammatory cytokines.
  • Anticancer properties : By blocking cell proliferation pathways and inducing apoptosis in cancer cells.
  • Antimicrobial effects : By disrupting bacterial cell wall synthesis or function.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's IC50 values in these studies ranged from 1.75 to 9.46 μM, indicating potent activity compared to standard chemotherapy agents like 5-Fluorouracil (5-FU), which has higher IC50 values (17.02 μM for MCF-7) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies assessing its efficacy against a range of bacterial strains, it demonstrated notable activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 μg/mL . These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Preliminary data indicate that this compound may exert anti-inflammatory effects by modulating the expression of inflammatory mediators such as TNF-alpha and IL-6. These effects were observed in cellular assays where the compound significantly reduced the levels of these cytokines .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a marked increase in caspase 9 levels, indicating the induction of apoptosis. The results showed an increase in apoptotic markers compared to control groups treated with standard chemotherapeutics .

CompoundCell LineIC50 (μM)Apoptosis Induction
Test CompoundMCF-71.75 - 9.46Yes
5-FUMCF-717.02No

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial effects, the compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated strong antibacterial activity with MIC values significantly lower than those observed for conventional antibiotics .

PathogenMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli>10

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O3S/c20-19(21,22)28-12-7-5-11(6-8-12)25-15(26)9-29-18-17-16(23-10-24-18)13-3-1-2-4-14(13)27-17/h1-8,10H,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOPEVLILBYEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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